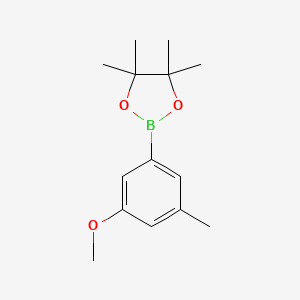
3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is likely a complex organic molecule. It appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring are a phenyl group, a naphthyl group, and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as has been done for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Naphthalenes have been involved in various types of reactions, including C-H bond naphthylation .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Goel et al. (2014) explored the synthesis of a series of 4-(substituted-anilinomethyl-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, including 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds exhibited considerable antifungal activity, especially against fungal strains like Aspergillus niger and Aspergillus flavus, demonstrating their potential as antimicrobial agents (Goel, Drabu, Afzal, & Bawa, 2014).
Fluorescent Chemosensor for Metal Ions
Asiri et al. (2018) conducted research on a compound synthesized from this compound, known as HDDP, which was found to act as an efficient off–on type fluorescent chemosensor. This compound showed high selectivity and sensitivity for detecting Al3+ ions, underlining its potential use in chemical sensing applications (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).
Synthesis of Heterocyclic Compounds
Kumar et al. (2019) explored the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles. This study included the synthesis and characterization of derivatives from this compound, providing insights into the formation and structural aspects of these heterocyclic compounds (Kiran Kumar et al., 2019).
Biological Applications
Hassanien et al. (2022) synthesized novel binary compounds using this compound, demonstrating their potential in antioxidant and antitumor activities. This research highlights the biological relevance of such compounds in medical and pharmaceutical research (Hassanien, Abd El-Ghani, & Elbana, 2022).
Chitosan Schiff Bases for Antimicrobial Activity
A study by Hamed et al. (2020) involved the synthesis of chitosan Schiff bases using heteroaryl pyrazole derivatives, including this compound. These bases exhibited specific antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-naphthalen-2-yl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-14-18-13-22(19-8-2-1-3-9-19)21-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZVTXRCLAHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199152 | |
| Record name | 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-53-6 | |
| Record name | 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132258.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)
![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)
![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)








